molecular formula C7H11NO B1525603 1-(Hydroxymethyl)cyclopentanecarbonitrile CAS No. 911060-82-7

1-(Hydroxymethyl)cyclopentanecarbonitrile

Cat. No. B1525603
M. Wt: 125.17 g/mol
InChI Key: XIONVAIUILQBNZ-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C7H11NO . It is used in the cosmetics industry and found in products like shampoos, hair conditioners, hair gels, and skin care products .


Synthesis Analysis

The synthesis of 1-(Hydroxymethyl)cyclopentanecarbonitrile involves several steps. One method involves adding 3-bromo-neopentyl alcohol in an organic solvent and carrying out a reflux reaction under the effects of Zn powder and a basic catalyst . After the reaction is finished, the temperature is reduced, and alkaline air is introduced to carry out dezincing post-processing . Then, suction filtration is carried out, and the solvent is recycled through a filtrate to obtain a compound I 1-bromomethyl cyclopropyl methanol . This compound is then added to the organic solvent, and cyanide is added to carry out a displacement reaction under alkaline conditions . After the reaction is finished, post-processing is carried out to obtain a compound II 1-hydroxymethyl cyclopropyl acetonitrile .


Molecular Structure Analysis

The molecular structure of 1-(Hydroxymethyl)cyclopentanecarbonitrile is based on its molecular formula, C7H11NO . The molecule contains a total of 19 atoms, including 7 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .


Physical And Chemical Properties Analysis

1-(Hydroxymethyl)cyclopentanecarbonitrile has a molecular weight of 125.17 g/mol . It appears as a pale-yellow to yellow-brown sticky oil to semi-solid at room temperature .

Scientific Research Applications

Application 5: Investigation of Nitrile and Amide Hydrolyzing Enzymes

  • Summary of the Application: Cyclopentanecarbonitrile is used as a substrate and reagent to investigate the specific activity of nitrile and amide hydrolyzing enzymes isolated from Candida guilliermondii cells .
  • Methods of Application or Experimental Procedures: The compound is used as a substrate in enzymatic reactions to study the activity of nitrile and amide hydrolyzing enzymes .
  • Results or Outcomes: The results of these studies can provide valuable insights into the function and potential applications of these enzymes .

Application 6: Preparation of Cyclopentanecarboxamide

  • Summary of the Application: Cyclopentanecarbonitrile is used to prepare cyclopentanecarboxamide by using tetrabutylammonium hydrogen sulfate as a catalyst .
  • Methods of Application or Experimental Procedures: The preparation involves the reaction of cyclopentanecarbonitrile with aqueous hydrogen peroxide and sodium hydroxide in the presence of tetrabutylammonium hydrogen sulfate .
  • Results or Outcomes: The result is the formation of cyclopentanecarboxamide, which can have various applications in organic synthesis .

Safety And Hazards

1-(Hydroxymethyl)cyclopentanecarbonitrile is considered hazardous. It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and avoid contacting with skin . In case of contact, rinse cautiously with water for several minutes .

properties

IUPAC Name

1-(hydroxymethyl)cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c8-5-7(6-9)3-1-2-4-7/h9H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIONVAIUILQBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001269291
Record name 1-(Hydroxymethyl)cyclopentanecarbonitrile
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Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Hydroxymethyl)cyclopentanecarbonitrile

CAS RN

911060-82-7
Record name 1-(Hydroxymethyl)cyclopentanecarbonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Hydroxymethyl)cyclopentanecarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(hydroxymethyl)cyclopentane-1-carbonitrile
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Synthesis routes and methods I

Procedure details

A mixture of methyl 1-cyanocyclopentanecarboxylate (prepared in Example 740, Step 1) (500 mg, 3.0 mmol) in THF (7 mL) was treated with lithium tetrahydroborate (100 mg, 6.0 mmol). The resulting solution was heated to reflux for 3 hours, then stirred at ambient temperature for 16 hours. The mixture was quenched by the addition of water, and was extracted with ethyl acetate. The combined organic extracts were dried over Na2SO4, then filtered and the solvent was removed in vacuo to afford the product (387 mg, 95%). 1H NMR (300 MHz, CDCl3): δ3.62 (s, 2H), 2.39-1.60 (m, 8H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

1-Cyano-cyclopentanecarboxylic acid ethyl ester (2.00 g, 12.0 mmol) was dissolved in anhydrous tetrahydrofuran (5 ml) under nitrogen and lithium aluminium hydride (36 ml, 36 mmoles, 1.0M in THF) was added dropwise at 0° C. After stirring at room temperature for 24 h water was carefully added to the reaction and the product mixture extracted with ethyl acetate (3×50 ml). The organic layers were combined and washed with water (40 ml) and saturated sodium chloride solution (25 ml). The combined organic phases were dried over magnesium sulphate, filtered and evaporated under reduced pressure to give 1-hydroxymethyl-cyclopentanecarbonitrile (75 mg, 28%) as an oil which solidified on standing to give a waxy yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Hydroxymethyl)cyclopentanecarbonitrile
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1-(Hydroxymethyl)cyclopentanecarbonitrile
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1-(Hydroxymethyl)cyclopentanecarbonitrile
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1-(Hydroxymethyl)cyclopentanecarbonitrile
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1-(Hydroxymethyl)cyclopentanecarbonitrile
Reactant of Route 6
1-(Hydroxymethyl)cyclopentanecarbonitrile

Citations

For This Compound
1
Citations
KO Stepannikova, BV Vashchenko… - European Journal of …, 2021 - Wiley Online Library
One‐pot intramolecular cyclization of novel sp 3 ‐enriched cyanoalkylsulfonyl fluorides into spirocyclic β‐ or γ‐sultams is disclosed. The method relies on nitrile group reduction …

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